1-Bromo-2-nonyne

CAS No.: 5921-74-4

Cat. No.: VC14281136

Molecular Formula: C9H15Br

Molecular Weight: 203.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5921-74-4 |

|---|---|

| Molecular Formula | C9H15Br |

| Molecular Weight | 203.12 g/mol |

| IUPAC Name | 1-bromonon-2-yne |

| Standard InChI | InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h2-6,9H2,1H3 |

| Standard InChI Key | GWFWTZMLIQXBHZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC#CCBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

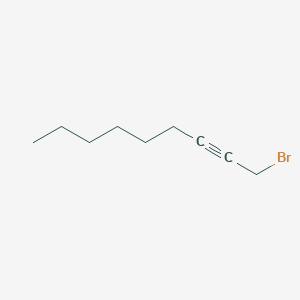

1-Bromo-2-nonyne consists of a nine-carbon chain with a terminal alkyne group (-C≡CH) at position 1 and a bromine atom at position 2. The IUPAC name, 1-bromonon-2-yne, reflects this arrangement. Its linear structure promotes planar geometry around the triple bond, while the electronegative bromine atom induces polarizability, influencing reactivity in cross-coupling and nucleophilic substitution reactions .

Physical Properties

While direct measurements for 1-bromo-2-nonyne are scarce, analogies to shorter-chain bromoalkynes like 1-bromo-2-butyne (CAS 3355-28-0) suggest the following properties:

-

Boiling Point: Estimated at 210–220°C (extrapolated from 1-bromo-2-butyne’s bp 100–101°C at 15 mmHg) .

-

Density: ~1.3 g/cm³ (similar to brominated alkynes of comparable chain length).

-

Solubility: Miscible with organic solvents (e.g., ether, dichloromethane) but insoluble in water due to nonpolar hydrocarbon backbone .

A comparative analysis of brominated alkynes is provided in Table 1.

Table 1: Physicochemical Properties of Selected Bromoalkynes

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-Bromo-2-butyne | C₄H₅Br | 100–101 (15 mmHg) | 1.45 |

| 9-Bromo-1-nonene | C₉H₁₇Br | 219.4 (760 mmHg) | 1.1 |

| 1-Bromo-2-nonyne | C₉H₁₅Br | 210–220 | 1.3 |

Synthetic Strategies

Laboratory-Scale Synthesis

The most viable route involves bromination of 2-nonyn-1-ol using phosphorus tribromide (PBr₃), a method adapted from the synthesis of 1-bromo-2-butyne .

Procedure:

-

Dissolve 2-nonyn-1-ol (10.0 g, 0.064 mol) in anhydrous diethyl ether (30 mL) at 0°C.

-

Add pyridine (0.43 equivalents) to scavenge HBr, followed by dropwise addition of PBr₃ (0.68 equivalents).

-

Reflux for 2 hours, then quench with ice water.

-

Extract with ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify via fractional distillation to yield 1-bromo-2-nonyne (58% theoretical yield) .

Mechanism:

PBr₃ reacts with the hydroxyl group of 2-nonyn-1-ol, replacing it with bromine via an SN2 mechanism. The terminal alkyne remains intact due to its low nucleophilicity.

Industrial Production

Scaling this reaction requires:

-

Continuous-Flow Reactors: To manage exothermic bromination and improve safety.

-

Solvent Recovery Systems: To recycle ether and reduce costs.

-

Quality Control: GC-MS and NMR to verify purity >95%, critical for pharmaceutical applications.

Reactivity and Applications

Organic Synthesis

1-Bromo-2-nonyne serves as a dual-functional building block:

-

Sonogashira Coupling: The terminal alkyne reacts with aryl halides to form conjugated enynes, pivotal in natural product synthesis.

Example: -

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), yielding derivatives like 2-nonyn-1-amine .

Materials Science

Incorporating 1-bromo-2-nonyne into polymers enhances material properties:

-

Conductive Polymers: The alkyne group facilitates π-stacking, improving conductivity. For example, polyacetylene derivatives doped with this monomer exhibit conductivity up to 0.15 S/m.

-

Thermoplastics: Bromine acts as a flame retardant, reducing flammability in polyethylene composites.

Future Directions

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts to enantioselectively modify 1-bromo-2-nonyne for drug discovery.

-

Green Chemistry: Replacing PBr₃ with less hazardous agents (e.g., N-bromosuccinimide) .

-

Biological Studies: Screening derivatives for anticancer or antimicrobial activity, building on trends in bromoalkyne research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume